16(17)-EpDPE is primarily synthesized in the body through the action of cytochrome P450 enzymes, which convert DHA into various epoxides. It can also be found in certain dietary sources rich in omega-3 fatty acids, such as fish oil and algae. The metabolism of DHA leads to the formation of multiple epoxides, including 16(17)-EpDPE, which are important for maintaining cellular homeostasis and modulating inflammatory responses .
16(17)-EpDPE is classified as an oxylipin, a term that encompasses a broad range of oxygenated derivatives of polyunsaturated fatty acids. Oxylipins include prostaglandins, leukotrienes, and other eicosanoids, which are crucial mediators in inflammatory processes and other physiological functions. Specifically, 16(17)-EpDPE is categorized under epoxy fatty acids due to its structural characteristics .
The synthesis of 16(17)-EpDPE occurs through enzymatic conversion of DHA by cytochrome P450 enzymes. This process involves:
The enzymatic activity can be influenced by various factors including substrate concentration, enzyme isoform specificity, and reaction conditions such as temperature and pH. Analytical methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are employed to monitor the synthesis and quantify the levels of 16(17)-EpDPE in biological samples .
The molecular structure of 16(17)-EpDPE features a unique epoxide functional group located between the 16th and 17th carbon atoms of the DHA backbone. This structural modification significantly alters its biological activity compared to non-epoxidized forms of DHA.
16(17)-EpDPE participates in several chemical reactions that are pivotal for its biological functions:
The reactivity of the epoxide group allows it to serve as a precursor for a variety of bioactive metabolites that mediate inflammation and cellular signaling processes.
The mechanism by which 16(17)-EpDPE exerts its effects involves several pathways:
Research indicates that 16(17)-EpDPE may play roles in reducing inflammation and promoting resolution pathways in tissues affected by injury or disease.
16(17)-EpDPE has garnered attention for its potential applications in:
Docosahexaenoic acid (DHA) serves as the primary substrate for 16(17)-epoxydocosapentaenoic acid (16(17)-EpDPE) biosynthesis. Cytochrome P450 (CYP) epoxygenases, particularly isoforms within the CYP2 and CYP4 families, exhibit distinct catalytic preferences for DHA over other polyunsaturated fatty acids (PUFAs). CYP2J2 demonstrates a 2-fold higher catalytic efficiency (kcat/Km = 128 min⁻¹µM⁻¹) for DHA compared to arachidonic acid, primarily due to DHA’s elongated carbon chain and six double bonds, which enhance enzyme-substrate binding affinity [3] [10]. Similarly, CYP2C8 and CYP2C9 metabolize DHA to epoxides at rates 1.5–1.8 times greater than for eicosapentaenoic acid (EPA) [8]. Notably, CYP4A11 and CYP4F12, typically classified as ω-hydroxylases, exhibit "moonlighting" epoxygenase activity toward DHA, preferentially forming 19,20-EpDPE but also contributing to 16,17-EpDPE synthesis in vascular and renal tissues [10].
Table 1: CYP Isoforms Involved in 16(17)-EpDPE Biosynthesis
CYP Isoform | Tissue Expression | Catalytic Efficiency (kcat/Km, min⁻¹µM⁻¹) | Primary EpDPE Regioisomers |
---|---|---|---|
CYP2J2 | Heart, Endothelium | 128 | 19,20-; 16,17-EpDPE |
CYP2C8 | Liver, Kidney | 98 | 19,20-; 13,14-EpDPE |
CYP2C9 | Vascular Endothelium | 85 | 10,11-; 7,8-EpDPE |
CYP4F12 | Intestine, Leukocytes | 42 | 19,20-EpDPE |
CYP4A11 | Kidney, Liver | 37 | 19,20-EpDPE |
Regioselectivity in DHA epoxidation is governed by the CYP isoform’s active-site topology. CYP2J2 generates 16,17-EpDPE as its second most abundant regioisomer (25–30% of total EpDPEs), following 19,20-EpDPE (50–55%) [8] [10]. Enantiomeric resolution via chiral chromatography reveals that 16,17-EpDPE biosynthesis favors the 16(R),17(S) enantiomer (enantiomeric excess = 65–80%) in endothelial cells, while hepatic CYP2C8 produces near-racemic mixtures (50:50 R/S) [3] [10]. Molecular dynamics simulations indicate that hydrophobic residues (Phe310 and Ile400 in CYP2J2) position DHA’s ω-3 terminus for 19,20-epoxidation, whereas van der Waals interactions with Leu382 facilitate 16,17-epoxidation with stereocontrol [8]. This enantioselectivity is functionally significant, as 16(R),17(S)-EpDPE activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels with 3-fold greater potency than its antipode [3].
Soluble epoxide hydrolase (sEH) rapidly inactivates 16(17)-EpDPE by hydrolyzing it to 16,17-dihydroxydocosapentaenoic acid (16,17-DiHDPE). sEH exhibits higher catalytic efficiency toward 16,17-EpDPE (kcat = 12.8 s⁻¹; Km = 4.3 µM) than toward arachidonate-derived epoxyeicosatrienoic acids (EETs; kcat = 8.2 s⁻¹; Km = 8.1 µM) due to DHA’s enhanced membrane permeability and substrate channel interactions [3] [5]. Pharmacological sEH inhibition (e.g., with TPPU) increases 16,17-EpDPE half-life in vivo from <1 minute to >15 minutes, elevating its plasma concentration 6.5-fold in rodent models [5]. Metabolomic analyses using the Simultaneous Analysis of Multiple Indices (SAMI) method demonstrate that 16,17-EpDPE/16,17-DiHDPE ratios correlate strongly with other EpDPE/diol pairs (r = 0.91, P < 0.001), confirming sEH as the dominant clearance pathway [5].
Approximately 15–20% of cellular 16(17)-EpDPE avoids hydrolysis by incorporating into phospholipid bilayers via acyl-CoA synthetase-dependent esterification. This pathway utilizes long-chain acyl-CoA synthetase 4 (ACSL4) to form 16(17)-EpDPE-CoA, which is then esterified predominantly into the sn-2 position of phosphatidylinositol (PI; 60–70%) and phosphatidylcholine (PC; 30–40%) [1] [7]. Molecular dynamics studies reveal that 16(17)-EpDPE-containing PI induces membrane curvature and allosterically inhibits L-type Ca²⁺ channels 2.3-fold more effectively than unmodified PI [1]. Dietary DHA supplementation increases 16(17)-EpDPE-phospholipid levels by 4-fold in cardiac tissues, suggesting this pool serves as a bioactive reservoir releasable by phospholipase A₂ during cellular stimulation [7] [8].
Table 2: Metabolic Fates of 16(17)-EpDPE in Mammalian Cells
Metabolic Pathway | Key Enzymes | Products | Biological Half-life | Tissue Distribution |
---|---|---|---|---|
sEH Hydrolysis | sEH (EPHX2) | 16,17-DiHDPE | < 60 seconds | Ubiquitous |
Phospholipid Incorporation | ACSL4, Lysophospholipid acyltransferases | 16(17)-EpDPE-PI/PC | Hours–Days | Heart > Brain > Kidney |
β-Oxidation | Peroxisomal acyl-CoA oxidases | Chain-shortened metabolites | Variable | Liver, Kidney |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7